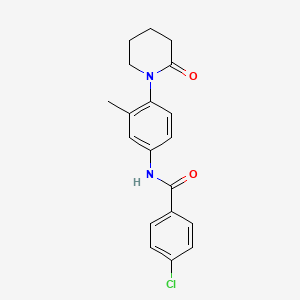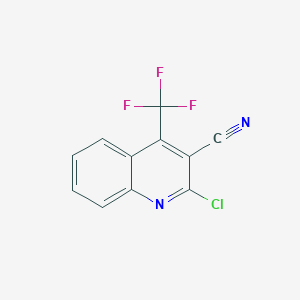
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 2580204-33-5 . It has a molecular weight of 256.61 and its IUPAC name is 2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H . This code provides a specific representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The molecular formula is C10H5ClF3N .
Aplicaciones Científicas De Investigación
Photovoltaic Applications
Quinoline derivatives, including those related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been investigated for their photovoltaic properties. Studies demonstrate that films of quinoline derivatives exhibit photovoltaic behavior when deployed in heterojunction diodes, indicating their potential in organic–inorganic photodiode fabrication. These compounds contribute to the development of photodiodes with improved diode parameters, including photoconductivity sensitivity and rectification behavior under both dark and illumination conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Novel quinoline derivatives have shown efficacy as green corrosion inhibitors for mild steel in acidic mediums. These compounds, closely related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, demonstrate high inhibition efficiency through adsorption onto the metal surface, suggesting their utility in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their structural features and their ability to form a protective layer on the metal surface (Singh, Srivastava, & Quraishi, 2016).
Spectroscopic Analysis and Chemical Characterization
Quinoline derivatives, including those structurally similar to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been the subject of spectroscopic analysis to determine their molecular structure, electronic interactions, and chemical reactivity. DFT and TD-DFT/PCM calculations offer insights into the molecular structure, spectroscopic characterization, and NLO (Non-Linear Optical) properties of these compounds. This analytical approach aids in understanding the compounds' potential biological activities and corrosion inhibition capabilities, facilitating their application in various chemical and pharmaceutical industries (Wazzan, Al-Qurashi, & Faidallah, 2016).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJNNNDBWSCOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

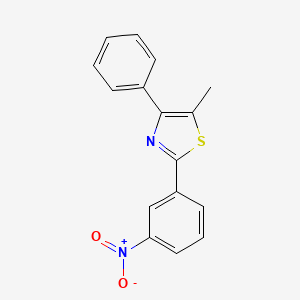
![N-benzyl-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2605074.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2605075.png)
![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)
![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)
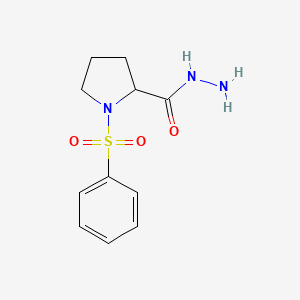
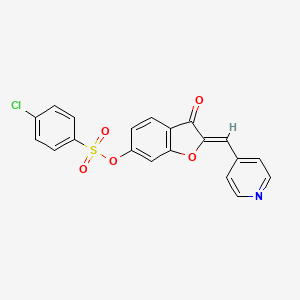
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)
![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)
